5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide
Description
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a benzodioxane moiety
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-12-4-3-10(19-12)13(16)15-8-1-2-9-11(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHZSHOARSLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxane moiety, which is then coupled with a brominated furan derivative. The reaction conditions often involve the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like cholinesterase, which are involved in the progression of neurodegenerative diseases . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell wall synthesis or biofilm formation .
Comparison with Similar Compounds
Similar compounds include other benzodioxane derivatives and brominated furan compounds. For example:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also features the benzodioxane moiety and has been studied for its antibacterial properties.
6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol:
The uniqueness of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
